molecular formula C14H19N5O2S B2434750 (4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 1251629-18-1

(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No. B2434750
CAS RN: 1251629-18-1
M. Wt: 321.4
InChI Key: GNRIODSQJJDAMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

A library of substituted (1- (benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .


Molecular Structure Analysis

The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 . 1H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

The compound is part of a library of substituted (1- (benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives that were designed, synthesized and screened for their in vitro cytotoxic activity .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market . The compound contains a 1,2,3-triazole core, which suggests potential applications in drug discovery.

Organic Synthesis

1,2,3-Triazoles are used in organic synthesis . They are part of essential building blocks like amino acids, nucleotides, etc . The compound could be used in the synthesis of other complex organic compounds.

Polymer Chemistry

1,2,3-Triazoles are used in polymer chemistry . They can be used to create polymers with unique properties. The compound could potentially be used in the synthesis of new types of polymers.

Supramolecular Chemistry

1,2,3-Triazoles are used in supramolecular chemistry . They can be used to create complex structures at the molecular level. The compound could potentially be used in the creation of new supramolecular structures.

Bioconjugation

1,2,3-Triazoles are used in bioconjugation . They can be used to attach biological molecules together. The compound could potentially be used in bioconjugation processes.

Fluorescent Imaging

1,2,3-Triazoles are used in fluorescent imaging . They can be used to create fluorescent probes for imaging biological structures. The compound could potentially be used in the creation of new fluorescent probes.

Materials Science

1,2,3-Triazoles are used in materials science . They can be used to create materials with unique properties. The compound could potentially be used in the creation of new materials.

Carbonic Anhydrase-II Inhibitors

A series of novel 1H-1,2,3-triazole analogs were synthesized and evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro . The compound could potentially be used as a carbonic anhydrase-II inhibitor.

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, similar compounds have been screened for their in vitro cytotoxic activity against various cells .

properties

IUPAC Name

[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c1-17-9-11(15-16-17)14(21)19-6-4-18(5-7-19)10-12(20)13-3-2-8-22-13/h2-3,8-9,12,20H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRIODSQJJDAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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